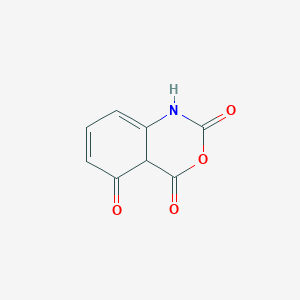

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione is a heterocyclic compound that features a benzoxazine ring fused with a benzene ring. This compound is part of the broader class of benzoxazines, which are known for their diverse chemical properties and significant applications in various fields, including medicinal chemistry, materials science, and industrial chemistry .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

1,4a-Dihydro-3,1-Benzoxazin-2,4,5-trion kann durch verschiedene Verfahren synthetisiert werden. Ein gängiger Ansatz beinhaltet die Kondensation von o-Aminobenzylalkoholen mit Aldehyden oder Ketonen unter sauren oder basischen Bedingungen . Ein weiteres Verfahren umfasst die Cyclisierung von N-Acyl-2-Cyclopropylanilinen oder 2-(Cycloalk-1-enyl)aniliden . Die Reaktionsbedingungen umfassen typischerweise Erhitzen und die Verwendung von Katalysatoren, um den Cyclisierungsprozess zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von 1,4a-Dihydro-3,1-Benzoxazin-2,4,5-trion erfolgt häufig mit einer Eintopfsynthesemethode. Dieses Verfahren beinhaltet das Erhitzen eines aromatischen Amins, eines Phenols und Formaldehyds in Gegenwart eines Katalysators . Das Verfahren ist effizient und kann für die großtechnische Produktion skaliert werden.

Analyse Chemischer Reaktionen

Arten von Reaktionen

1,4a-Dihydro-3,1-Benzoxazin-2,4,5-trion unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann oxidiert werden, um Chinonderivate zu bilden.

Reduktion: Reduktionsreaktionen können sie in Dihydroderivate umwandeln.

Substitution: Elektrophile und nucleophile Substitutionsreaktionen können verschiedene funktionelle Gruppen in den Benzoxazinring einführen.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Chromtrioxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid und Lithiumaluminiumhydrid werden häufig verwendet.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Chinonderivate, Dihydrobenzoxazine und verschiedene substituierte Benzoxazine .

Wissenschaftliche Forschungsanwendungen

1,4a-Dihydro-3,1-Benzoxazin-2,4,5-trion hat zahlreiche Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein für die Synthese komplexerer heterocyclischer Verbindungen verwendet.

5. Wirkmechanismus

Der Wirkmechanismus von 1,4a-Dihydro-3,1-Benzoxazin-2,4,5-trion beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. So wird seine antimikrobielle Aktivität beispielsweise auf seine Fähigkeit zurückgeführt, Bakterienzellwände zu zerstören und Enzymaktivitäten zu hemmen. In der Krebsforschung induziert die Verbindung Apoptose in Krebszellen, indem sie Caspase-Signalwege aktiviert und das mitochondriale Membranpotenzial stört .

Wirkmechanismus

The mechanism of action of 1,4a-Dihydro-3,1-benzoxazine-2,4,5-trione involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell walls and inhibit enzyme activity. In cancer research, the compound induces apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4H-3,1-Benzoxazine: Diese Verbindungen teilen eine ähnliche Benzoxazinringstruktur, unterscheiden sich jedoch in ihren Substituenten und funktionellen Gruppen.

Dihydrobenzoxazine: Dies sind reduzierte Formen von Benzoxazinen und weisen unterschiedliche chemische Eigenschaften und biologische Aktivitäten auf.

Einzigartigkeit

1,4a-Dihydro-3,1-Benzoxazin-2,4,5-trion ist durch seine spezifische Trionstruktur einzigartig, die im Vergleich zu anderen Benzoxazinen eine einzigartige chemische Reaktivität und biologische Aktivität verleiht. Seine Fähigkeit, stabile Polymere zu bilden, und seine vielfältigen biologischen Aktivitäten machen es zu einer wertvollen Verbindung sowohl in der Forschung als auch in industriellen Anwendungen .

Eigenschaften

Molekularformel |

C8H5NO4 |

|---|---|

Molekulargewicht |

179.13 g/mol |

IUPAC-Name |

1,4a-dihydro-3,1-benzoxazine-2,4,5-trione |

InChI |

InChI=1S/C8H5NO4/c10-5-3-1-2-4-6(5)7(11)13-8(12)9-4/h1-3,6H,(H,9,12) |

InChI-Schlüssel |

VSMRMPDWLDXTAM-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC(=O)C2C(=C1)NC(=O)OC2=O |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[18-(2-Carboxyethyl)-3,7,12,17-tetramethyl-8,13-disulfo-22,23-dihydroporphyrin-2-yl]propanoic acid;hydrochloride](/img/structure/B12340666.png)

![5-chloro-2-N-[(4-fluorophenyl)methyl]-4-N-(5-propan-2-yloxypyrazolidin-3-yl)pyrimidine-2,4-diamine](/img/structure/B12340705.png)